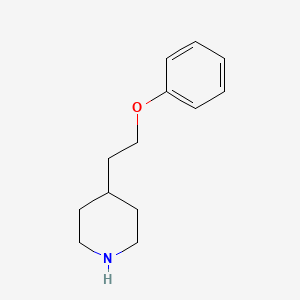

4-(2-Phenoxyethyl)piperidine

Overview

Description

“4-(2-Phenoxyethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis

The molecular structure of “this compound” is C13H19NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . The density of “this compound” is 0.984±0.06 g/cm3(Predicted), and its boiling point is 312.0±15.0 °C(Predicted) .Scientific Research Applications

Radiolabeled Probes for σ Receptors

4-(2-Phenoxyethyl)piperidine derivatives have been explored for their potential as radiolabeled probes for σ receptors. For instance, halogenated 4-(4-phenoxymethyl)piperidines, including compounds with iodopropenyl and various phenoxy ring moieties, demonstrated affinity and selectivity for σ-1 and σ-2 receptors. They have shown promise for in vivo tomographic studies of σ receptors in various organs including the brain, lung, kidney, and heart (Waterhouse et al., 1997).

Inhibitor of Serotonin Uptake

4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, a structural analog to this compound, has been synthesized and identified as an active inhibitor of serotonin uptake. This compound demonstrates higher activity than its related enantiomers of fluoxetine (Corey et al., 1993).

Treatment of Inflammatory Conditions

Phenoxyethyl Piperidine Compounds have been evaluated for their potential in treating inflammatory conditions like arthritis and associated pain. They target the Prostaglandin E receptor 4 (EP4), indicating potential therapeutic applications in these conditions (Abdel-Magid, 2014).

NMDA Receptor Antagonist

N-(2-phenoxyethyl)-4-benzylpiperidine has been identified as a novel N-methyl-D-aspartate (NMDA) receptor antagonist, highly selective for the NR1/2B subunit. This compound provides insights into developing drugs with reduced side effects and improved central bioavailability for conditions like epilepsy (Zhou et al., 1999).

Local Anesthetic Applications

4-Phenylpiperidine derivatives have shown strong infiltration anesthetic and anti-inflammatory action. Studies have focused on developing active compounds in topical anesthetic action with enhanced properties compared to existing anesthetics (Igarashi et al., 1983).

Opiate Analgesics

Novel 1'-methylxanthene-9-spiro-4'-piperidines, which include structural elements of this compound, have been prepared in the search for opiate analgesics. Modifications in this series, such as the introduction of hydroxyl groups, have led to the discovery of potent mu-opiate agonists (Galt et al., 1989).

Synthesis of Hyperbranched Polymers

The this compound framework has been utilized in the synthesis of hyperbranched polymers with perfect branching. These polymers are designed to react with aromatic nucleophiles, offering applications in materials science (Sinananwanich et al., 2009).

Histamine H3 Antagonists

4-(1-Alkyl-piperidin-4-yloxy)-benzonitriles and benzylamines, based on the 4-phenoxypiperidine core, have been developed as potent histamine H3 antagonists. These compounds are conformationally restricted versions of the 3-amino-1-propanol moiety common to many non-imidazole histamine H3 ligands (Dvorak et al., 2005).

Fluorescent pH Sensors

4-Piperidine-naphthalimide derivatives, which include elements of this compound, have been synthesized as novel fluorescent pH sensors. Their fluorescence properties change in weakly acidic conditions due to intramolecular hydrogen bonding, making them suitable for biological and chemical sensing applications (Cui et al., 2004).

Mechanism of Action

Target of Action

The primary targets of 4-(2-Phenoxyethyl)piperidine are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , human histamine H3 receptor , and estrogen receptor . These targets play crucial roles in various physiological processes. For instance, AChE and BChE are key enzymes in the nervous system that break down acetylcholine, a neurotransmitter involved in memory and learning. The human histamine H3 receptor is involved in the regulation of neurotransmitter release, while the estrogen receptor is a nuclear receptor that regulates gene expression .

Mode of Action

This compound interacts with its targets, leading to a variety of changes. For instance, it exhibits high anticholinergic and H3 inverse agonistic activities . Anticholinergic activity refers to the inhibition of the neurotransmitter acetylcholine in the central and the peripheral nervous system, which can affect numerous body functions, from eye function to bladder control. H3 inverse agonistic activity refers to the activation of the histamine H3 receptor, which can influence neurotransmitter release .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it can influence the cholinergic pathway by inhibiting AChE and BChE, thereby increasing the concentration of acetylcholine in the synaptic cleft . It can also affect the histaminergic pathway by acting as an inverse agonist at the H3 receptor, which can modulate the release of various neurotransmitters .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its multiple targets and modes of action. For instance, by inhibiting AChE and BChE, it can increase the concentration of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling . By acting as an inverse agonist at the H3 receptor, it can modulate the release of various neurotransmitters .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties can be affected by factors such as pH, temperature, and the presence of other substances

Future Directions

Piperidine and its derivatives, including “4-(2-Phenoxyethyl)piperidine”, have shown promising potential in various therapeutic applications, especially as anticancer agents . Future research may focus on exploring these potentials further and developing more effective therapeutic agents based on piperidine .

properties

IUPAC Name |

4-(2-phenoxyethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-5,12,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDUIZMJYASLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449654 | |

| Record name | 4-(2-phenoxyethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

347873-67-0 | |

| Record name | 4-(2-phenoxyethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

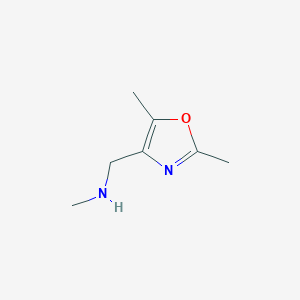

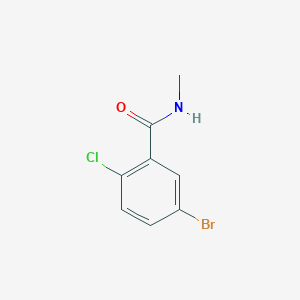

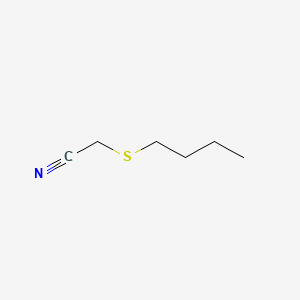

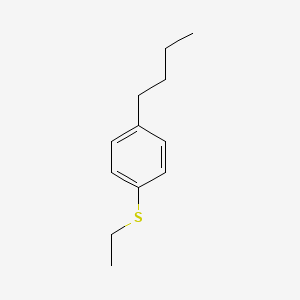

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)